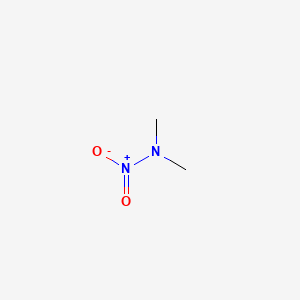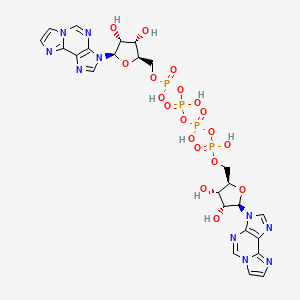
Diméthylnitramine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dimethylnitramine has several scientific research applications:
Mécanisme D'action
Target of Action
Dimethylnitramine is an organic compound that falls under the category of nitramines
Mode of Action
The mode of action of Dimethylnitramine primarily involves its unimolecular reaction dynamics . The compound undergoes a bond-rupture reaction to give NO2, which is the predominant reaction . Energy flow into the nitro group increases significantly prior to reaction . Energy becomes trapped in the nitro group as the N–N bond begins to break and rapidly exchanges between the NO2 bending and stretching modes .
Biochemical Pathways
The unimolecular reaction dynamics of dimethylnitramine suggest that it might influence pathways involving no2 .
Result of Action
The primary result of Dimethylnitramine’s action is the elimination of NO2 . This occurs through a bond-rupture reaction, which is the predominant reaction for this compound . The energy flow into the nitro group increases significantly prior to the reaction .
Action Environment
The action, efficacy, and stability of Dimethylnitramine can be influenced by various environmental factors. For instance, the presence of nitrite or nitrous gases can lead to the conversion of dimethylamine to dimethyl-nitrosamine . Furthermore, the reaction of dimethylamine with nitrogen oxides in the gas phase can lead to the formation of dimethylnitrosamine .
Analyse Biochimique
Biochemical Properties
Dimethylnitramine plays a significant role in biochemical reactions, particularly in the context of nitramine chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, Dimethylnitramine is known to undergo nitrosation reactions in the presence of nitrite or nitrous gases, leading to the formation of dimethylnitrosamine . This interaction is crucial as it highlights the compound’s reactivity and potential implications in biochemical pathways.
Cellular Effects
Dimethylnitramine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Dimethylnitramine can induce changes in gene expression, leading to alterations in cellular behavior and metabolic activities
Molecular Mechanism
The molecular mechanism of Dimethylnitramine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dimethylnitramine is known to undergo decomposition reactions, such as the elimination of NO2 and HONO, which are critical in understanding its reactivity and stability . These molecular interactions provide insights into how Dimethylnitramine exerts its effects in biochemical systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylnitramine change over time. The compound’s stability and degradation are important factors to consider. Dimethylnitramine is known to decompose in sunlight with a half-life of approximately 0.5 hours, producing various decomposition products such as dimethylformamide, formaldehyde, and carbon monoxide . These temporal effects are essential for understanding the long-term impact of Dimethylnitramine on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Dimethylnitramine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that Dimethylnitramine can cause central nervous system depression and other toxic effects when administered at high doses . Understanding these dosage effects is crucial for determining safe and effective levels of Dimethylnitramine in various applications.
Metabolic Pathways
Dimethylnitramine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes nitrosation reactions, leading to the formation of dimethylnitrosamine, which is further metabolized in the body . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Dimethylnitramine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cellular environment . These interactions are critical for understanding how Dimethylnitramine accumulates and exerts its effects in different tissues and organs.
Subcellular Localization
The subcellular localization of Dimethylnitramine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is important for understanding the compound’s activity and function within the cell
Méthodes De Préparation
Dimethylnitramine is typically synthesized by reacting dimethylamine with nitric acid. The process involves adding dimethylamine to nitric acid while cooling and stirring the mixture. The reaction is then heated to obtain the final product . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Dimethylnitramine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert dimethylnitramine into dimethylamine and other nitrogen-containing compounds.
Substitution: Substitution reactions can replace one of the nitro groups with other functional groups.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. The major products formed from these reactions are nitrogen oxides, dimethylamine, and other nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
Dimethylnitramine is similar to other nitramines such as N,N-dimethyl-2-nitroethenamine, N,N-dimethyl-p-nitroaniline, and 4-nitro-β-dimethylaminostyrene. it is unique in its high sensitivity to friction and impact, making it more suitable for high-energy applications . The following table provides a comparison of dimethylnitramine with similar compounds:
| Compound | Sensitivity to Friction and Impact | Primary Use |
|---|---|---|
| Dimethylnitramine | High | Propellants and Explosives |
| N,N-dimethyl-2-nitroethenamine | Moderate | Chemical Research |
| N,N-dimethyl-p-nitroaniline | Low | Dyes and Pigments |
| 4-nitro-β-dimethylaminostyrene | Low | Photonic Technologies |
Propriétés
IUPAC Name |
N,N-dimethylnitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKADIRZXTTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020519 | |
| Record name | Dimethylnitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-28-7 | |
| Record name | Dimethylnitramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylnitramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLNITRAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylnitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLNITRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K999F18G9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
![4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid](/img/structure/B1206079.png)











